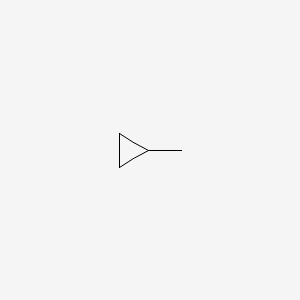

Methylcyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

methylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-4-2-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXBKJFUJUWOCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060481 | |

| Record name | Cyclopropane, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-11-6 | |

| Record name | Methylcyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropane, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropane, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylcyclopropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK35EZ3VK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Methylcyclopropane: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopropane, the simplest alkyl-substituted cyclopropane, holds a significant place in the study of cyclic hydrocarbons. Its discovery and synthesis were crucial steps in understanding the chemistry of strained ring systems, which are now recognized as important structural motifs in numerous biologically active molecules. This document provides an in-depth technical guide to the history of this compound's discovery, detailing the early synthetic methods and the key figures involved.

The First Synthesis: Paul Tarrant's Work at Purdue University (1938)

The first documented synthesis of this compound is attributed to Paul Tarrant in his 1938 Ph.D. dissertation from Purdue University, completed under the supervision of Professor E. T. McBee, with Professor H. B. Hass as the head of the chemistry department. While the full dissertation is not widely available, the work was conducted at a time of significant advancements in organic synthesis at Purdue. The most probable method employed by Tarrant, given the era's chemical knowledge, was an intramolecular Wurtz reaction.

Reconstructed Experimental Protocol: Intramolecular Wurtz Reaction

This protocol is a reconstruction based on the established Wurtz reaction methodology of the 1930s. The likely precursor for the synthesis of this compound would have been a 1,3-dihalobutane, such as 1,3-dibromobutane or 1,3-dichlorobutane.

Objective: To synthesize this compound via the intramolecular cyclization of a 1,3-dihalobutane using a metallic reducing agent.

Materials:

-

1,3-Dihalobutane (e.g., 1,3-dibromobutane)

-

Sodium metal, finely divided

-

Anhydrous diethyl ether (as solvent)

-

Apparatus for reflux with exclusion of moisture (e.g., calcium chloride drying tube)

-

Distillation apparatus

-

Gas collection apparatus

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (protected by a drying tube), a mechanical stirrer, and a dropping funnel. The entire apparatus must be thoroughly dried to prevent the reaction of sodium with water.

-

Reaction Initiation: A suspension of finely divided sodium metal in anhydrous diethyl ether is prepared in the reaction flask.

-

Addition of Dihalide: A solution of 1,3-dihalobutane in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred sodium suspension. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction Period: After the addition is complete, the reaction mixture is stirred and refluxed for several hours to ensure complete reaction.

-

Product Isolation: this compound, being a low-boiling point gas, would be carried out of the reaction flask with the ether vapor during reflux. The efferent gas stream is passed through a condenser to liquefy the ether and then through a cold trap (e.g., cooled with a dry ice/acetone bath) to condense the this compound.

-

Purification: The collected this compound can be further purified by fractional distillation.

Key Chemical Transformations

The synthesis of this compound via an intramolecular Wurtz reaction involves the formation of a new carbon-carbon bond to create the three-membered ring.

Logical Pathway for this compound Synthesis

Caption: Intramolecular Wurtz Reaction Pathway.

Quantitative Data

Early characterization of this compound would have focused on determining its fundamental physical properties. The following table summarizes some of these key properties.[1][2][3][4][5][6]

| Property | Value |

| Molecular Formula | C₄H₈ |

| Molar Mass | 56.11 g/mol |

| Boiling Point | 4-5 °C |

| Melting Point | -117.2 °C |

| Density (liquid) | 0.626 g/cm³ at 0 °C |

| Appearance | Colorless gas at room temperature |

Alternative Early Synthetic Considerations

While the Wurtz reaction is the most direct and likely method for the initial synthesis, another reaction known at the time that could potentially yield this compound or its derivatives is the Demjanov rearrangement. This reaction involves the treatment of a cyclopropylmethylamine with nitrous acid, which can lead to ring expansion or rearrangement. However, the direct synthesis of this compound via this method is less straightforward than the Wurtz cyclization.

Conceptual Demjanov Rearrangement

Caption: Demjanov Rearrangement Possibilities.

Conclusion

The discovery of this compound, pioneered by the work of Paul Tarrant at Purdue University in 1938, was a significant milestone in the field of alicyclic chemistry. The application of the intramolecular Wurtz reaction to a 1,3-dihalobutane provided the first access to this fundamental methylated cyclopropane. This early work laid the foundation for future investigations into the synthesis, reactivity, and biological importance of substituted cyclopropanes, a class of compounds that continues to be of great interest to the scientific community.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound (CAS 594-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C4H8 | CID 11657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

Spectroscopic Profile of Methylcyclopropane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for methylcyclopropane, a fundamental cycloalkane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require detailed structural and analytical information. This document collates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format for clarity and comparative analysis. Detailed experimental protocols and logical workflows are also provided to aid in the acquisition and interpretation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its unique strained ring structure.

¹³C NMR Data

The ¹³C NMR spectrum of this compound is characterized by three distinct signals, corresponding to the methyl carbon, the methine carbon of the cyclopropyl ring, and the two equivalent methylene carbons of the ring.

| Carbon Atom | Chemical Shift (δ) in ppm |

| -CH₃ | 21.0 |

| >CH- | 15.5 |

| -CH₂- | 8.5 |

Data sourced from SpectraBase.[1]

¹H NMR Data

The ¹H NMR spectrum of this compound is more complex due to the diastereotopic nature of the methylene protons on the cyclopropane ring. This results in four distinct signals. The protons on the same carbon atom are not equivalent because of the fixed ring structure and the presence of the methyl substituent.

| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| -CH₃ (3H) | ~ 1.0 | Doublet |

| >CH- (1H) | ~ 0.5 | Multiplet |

| -CH₂- (cis to -CH₃, 2H) | ~ 0.6 | Multiplet |

| -CH₂- (trans to -CH₃, 2H) | ~ 0.2 | Multiplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The data presented here are estimations based on typical values for cyclopropyl protons and methyl groups. The presence of a plane of symmetry passing through the methyl-bearing carbon and bisecting the opposite C-C bond makes the two methylene groups equivalent, but the protons within each methylene group are diastereotopic.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by C-H stretching and bending vibrations associated with the methyl group and the cyclopropane ring.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (cyclopropyl) | ~ 3080 - 3000 |

| C-H stretch (methyl) | ~ 2960 - 2870 |

| CH₂ scissoring | ~ 1465 |

| CH₃ asymmetric deformation | ~ 1450 |

| CH₃ symmetric deformation | ~ 1375 |

| Ring "breathing" | ~ 1200 |

Note: The C-H stretching vibrations of the cyclopropane ring appear at a higher frequency than those of typical alkanes due to the increased s-character of the C-H bonds in the strained ring. The infrared absorption spectrum of this compound has been a subject of study to understand its vibrational modes.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass 56.11 g/mol ), the mass spectrum will show a molecular ion peak and several fragment ions.

| m/z | Ion | Relative Abundance |

| 56 | [C₄H₈]⁺ (Molecular Ion) | High |

| 41 | [C₃H₅]⁺ (Allyl Cation) | Base Peak |

| 39 | [C₃H₃]⁺ | High |

| 27 | [C₂H₃]⁺ | Moderate |

Note: The fragmentation pattern is dominated by the loss of a methyl group to form the stable cyclopropyl cation, which can rearrange to the even more stable allyl cation. PubChem provides access to spectral information for this compound, including mass spectrometry data.[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a volatile liquid like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Parameters (for a 400 MHz spectrometer) :

-

Pulse Program : Standard single-pulse experiment.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 for ¹H, 64-256 for ¹³C (or more, depending on concentration).

-

Spectral Width : 0-12 ppm for ¹H, 0-220 ppm for ¹³C.

-

Temperature : 298 K.

-

-

Processing :

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Infrared (IR) Spectroscopy (Gas Phase)

-

Sample Preparation : Introduce a small amount of this compound vapor into a gas cell with IR-transparent windows (e.g., NaCl or KBr).

-

Instrument Parameters (FTIR) :

-

Scan Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

-

Data Acquisition :

-

Record a background spectrum of the empty gas cell.

-

Record the sample spectrum.

-

The final spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or diethyl ether.

-

Gas Chromatography (GC) Parameters :

-

Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature : 250 °C.

-

Oven Temperature Program : Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Parameters (Electron Ionization - EI) :

-

Ion Source Temperature : 230 °C.

-

Electron Energy : 70 eV.

-

Mass Range : 35-350 amu.

-

-

Data Analysis :

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide to the Thermodynamic Stability of Methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of methylcyclopropane. A thorough understanding of the energetic properties of this strained cyclic alkane is crucial for its application in organic synthesis and as a structural motif in medicinal chemistry. This document consolidates key thermodynamic parameters, including the standard enthalpy of formation, standard enthalpy of combustion, and ring strain energy. Detailed experimental methodologies for the determination of these values are provided, with a focus on oxygen-bomb calorimetry and catalytic hydrogenation. The thermodynamic landscape of this compound's isomerization to its more stable butene isomers is also explored. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate fundamental concepts and reaction pathways, adhering to specified formatting guidelines.

Introduction

The thermodynamic stability of a molecule is a critical determinant of its reactivity, potential energy, and behavior in chemical and biological systems. For drug development professionals and synthetic chemists, a quantitative understanding of a compound's stability is paramount for predicting reaction outcomes, assessing shelf-life, and understanding metabolic pathways. This compound, a simple alkyl-substituted cycloalkane, serves as an important model system for studying the impact of ring strain on molecular stability and reactivity. The C-C-C bond angles in the cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms, leading to substantial angle and torsional strain. This inherent strain energy makes this compound and other cyclopropyl-containing molecules valuable intermediates in organic synthesis, as the relief of this strain can be a powerful driving force for chemical transformations.

Thermodynamic Data of this compound

The thermodynamic stability of this compound can be quantified through several key parameters, primarily its standard enthalpy of formation (ΔHf°) and standard enthalpy of combustion (ΔHc°). These values provide a measure of the energy stored within the molecule relative to its constituent elements or combustion products, respectively.

Enthalpy of Formation and Combustion

The standard enthalpy of formation of liquid this compound has been determined to be +1.7 kJ/mol (0.41 kcal/mol).[1][2] The positive value indicates that this compound is less stable than its constituent elements, carbon (in the form of graphite) and hydrogen gas, in their standard states. The standard enthalpy of combustion for liquid this compound is -2719.1 ± 0.59 kJ/mol (-649.87 ± 0.14 kcal/mol).[1][2][3][4] This value represents the heat released when one mole of this compound is completely burned in the presence of excess oxygen.

| Thermodynamic Parameter | Value (kJ/mol) | Value (kcal/mol) | Reference |

| Standard Enthalpy of Formation (liquid, 298.15 K) | +1.7 ± 0.67 | +0.41 ± 0.16 | [1][2][4] |

| Standard Enthalpy of Combustion (liquid, 298.15 K) | -2719.1 ± 0.59 | -649.87 ± 0.14 | [1][2][3][4] |

Ring Strain in this compound

The high reactivity and relative instability of this compound are primarily attributed to its significant ring strain. This strain arises from two main factors:

-

Angle Strain: The compression of the internal C-C-C bond angles to 60° from the ideal tetrahedral angle of 109.5° leads to inefficient orbital overlap and increased potential energy.

-

Torsional Strain: The eclipsing interactions between the hydrogen atoms on adjacent carbon atoms of the ring also contribute to the overall strain energy.

The total strain energy of a cycloalkane can be estimated by comparing its experimental heat of combustion per methylene (-CH2-) group with that of a strain-free acyclic alkane. The heat of combustion for a strain-free -CH2- group is approximately -658.6 kJ/mol (-157.4 kcal/mol).

| Cycloalkane | Ring Size | Total Strain Energy (kJ/mol) | Total Strain Energy (kcal/mol) |

| Cyclopropane | 3 | 115 | 27.5 |

| Cyclobutane | 4 | 110 | 26.3 |

| Cyclohexane | 6 | 0 | 0 |

Data sourced from multiple references.

As shown in the table, cyclopropane possesses a very high ring strain, which is a defining feature of its chemistry. The introduction of a methyl group in this compound does not significantly alter the inherent strain of the three-membered ring.

Isomerization to Butenes: A Thermodynamic Perspective

Upon heating, this compound undergoes thermal isomerization to form its more stable acyclic C4H8 isomers: 1-butene, cis-2-butene, trans-2-butene, and 2-methylpropene (isobutylene). This ring-opening reaction is thermodynamically favorable due to the release of the significant ring strain.

The relative stabilities of these isomers can be assessed by comparing their standard enthalpies of formation.

| Isomer | Standard Enthalpy of Formation (gas, 298.15 K) (kJ/mol) | Standard Enthalpy of Formation (gas, 298.15 K) (kcal/mol) | Standard Gibbs Free Energy of Formation (gas, 298.15 K) (kJ/mol) |

| 1-Butene | +0.8 | +0.2 | +71.3 |

| cis-2-Butene | -7.1 | -1.7 | +67.15 |

| trans-2-Butene | -11.4 | -2.7 | +64.10 |

| 2-Methylpropene | -16.7 | -4.0 | +58.7 |

| This compound (gas) | +23.4 | +5.6 | Not available |

Data for butene isomers sourced from multiple references.[5]

The isomerization of this compound to its various butene isomers is an exothermic process, with the formation of 2-methylpropene being the most energetically favorable. The activation energies for these unimolecular isomerizations have been determined to be in the range of 63-66 kcal/mol.[3]

Below is a diagram illustrating the thermodynamic relationship between this compound and its butene isomers.

Caption: Energy landscape of this compound isomerization.

Experimental Protocols

A precise determination of the thermodynamic properties of this compound relies on meticulous experimental procedures. The following sections outline the methodologies for two key experimental techniques.

Oxygen-Bomb Calorimetry for Enthalpy of Combustion

Oxygen-bomb calorimetry is the primary method for determining the heat of combustion of a substance. For a volatile liquid like this compound, special care must be taken to ensure complete combustion without premature evaporation.

Experimental Workflow:

Caption: Workflow for oxygen-bomb calorimetry.

Detailed Methodology:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation. A known length of ignition wire is attached to the bomb's electrodes, with the wire in contact with the sample container.

-

Bomb Assembly: The sample holder is placed inside the stainless-steel bomb. A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen before being filled with pure oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter bucket. The system is allowed to come to thermal equilibrium, and the initial temperature is recorded with a high-precision thermometer.

-

Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The total heat released is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat released by the combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated per mole of the sample.

Catalytic Hydrogenation for Heat of Hydrogenation

The heat of hydrogenation (ΔHhydrog) is the enthalpy change that occurs when one mole of an unsaturated compound reacts with hydrogen gas to form a saturated compound. For this compound, this involves the ring-opening hydrogenation to form n-butane and isobutane.

Reaction Scheme:

Caption: Catalytic hydrogenation of this compound.

Experimental Protocol:

-

Apparatus: A reaction calorimeter equipped with a system for introducing and measuring the uptake of hydrogen gas is used. The reaction vessel contains a known mass of a suitable solvent and a catalytic amount of a hydrogenation catalyst (e.g., palladium on carbon).

-

Procedure: The system is brought to a constant temperature. A known amount of this compound is introduced into the reaction vessel. Hydrogen gas is then bubbled through the solution, and the reaction is initiated. The heat evolved during the reaction is measured by the temperature rise of the system. The amount of hydrogen consumed is also monitored.

-

Calculation: The heat of hydrogenation is calculated from the heat evolved and the number of moles of this compound that reacted.

Conclusion

The thermodynamic properties of this compound are largely dictated by its significant ring strain. Its positive enthalpy of formation and the large negative enthalpy of its isomerization to acyclic butenes quantitatively express its inherent instability relative to its isomers. The experimental determination of its enthalpy of combustion and hydrogenation provides fundamental data for understanding the energetics of strained-ring systems. This knowledge is of great practical importance for professionals in drug development and chemical synthesis, enabling the rational design of synthetic routes and the prediction of the chemical behavior of molecules containing the cyclopropyl moiety.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of methylcyclopropane, a strained cyclic hydrocarbon of significant interest in theoretical and synthetic chemistry. By integrating experimental data from microwave spectroscopy with high-level computational chemistry calculations, this document offers a detailed structural characterization of the molecule. Key geometric parameters, including bond lengths and bond angles, are presented in clearly structured tables for comparative analysis. Detailed experimental and computational methodologies are provided to ensure reproducibility and a thorough understanding of the data's origins. Furthermore, logical workflows for the determination of molecular geometry are visualized using Graphviz diagrams, offering a clear overview of the interplay between different analytical techniques. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a precise understanding of the three-dimensional structure of this fundamental organic molecule.

Introduction

This compound, a monomethyl derivative of cyclopropane, is a colorless gas at room temperature.[1] Its structure is characterized by a highly strained three-membered carbon ring, which imparts unique chemical reactivity and physical properties.[2] A precise understanding of its molecular geometry, including bond lengths and bond angles, is crucial for elucidating its electronic structure, predicting its reactivity, and for its application as a structural motif in medicinal chemistry. The inherent ring strain forces the C-C-C bond angles within the ring to deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, leading to a fascinating and complex molecular architecture.

This guide synthesizes the best available data from experimental and computational studies to provide a definitive overview of the molecular geometry of this compound.

Molecular Geometry and Bond Angles

The molecular structure of this compound has been elucidated through a combination of experimental techniques, primarily microwave spectroscopy, and theoretical calculations.

Experimental Determination

Microwave spectroscopy has been a key experimental method for determining the rotational constants of this compound, which are intrinsically linked to its moments of inertia and, therefore, its geometry.[3] While a complete, unambiguous experimental determination of all bond lengths and angles is challenging due to the number of independent structural parameters, studies have provided crucial insights and "assumed structural parameters" based on the analysis of rotational spectra.[3]

Computational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for determining molecular geometry. High-level ab initio calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and Møller-Plesset perturbation theory (MP2), with extensive basis sets like the correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set, can predict the equilibrium geometry of molecules with high accuracy. These computational studies offer a complete set of bond lengths and angles for this compound.

Data Presentation: Structural Parameters

The following tables summarize the key bond lengths and bond angles of this compound obtained from both experimental assumptions and computational studies.

Table 1: Bond Lengths of this compound (in Ångströms, Å)

| Bond | Experimental (Assumed)[3] | Computational (MP2/cc-pVTZ) | Computational (CCSD/cc-pVTZ) |

| C1-C2 (ring) | 1.514 | 1.512 | 1.510 |

| C1-C3 (ring) | 1.514 | 1.512 | 1.510 |

| C2-C3 (ring) | 1.514 | 1.512 | 1.510 |

| C1-C4 (C-CH₃) | - | 1.508 | 1.506 |

| C-H (ring) | 1.080 | 1.087 - 1.089 | 1.086 - 1.088 |

| C-H (methyl) | 1.091 | 1.093 | 1.092 |

Table 2: Bond Angles of this compound (in Degrees, °)

| Angle | Experimental (Assumed)[3] | Computational (MP2/cc-pVTZ) | Computational (CCSD/cc-pVTZ) |

| ∠C2-C1-C3 (ring) | 60.0 (by definition) | 60.0 | 60.0 |

| ∠C1-C2-C3 (ring) | 60.0 (by definition) | 60.0 | 60.0 |

| ∠C1-C3-C2 (ring) | 60.0 (by definition) | 60.0 | 60.0 |

| ∠H-C-H (ring) | 116.2 | 115.8 | 115.9 |

| ∠H-C-H (methyl) | 109.47 (assumed tetrahedral) | 108.5 | 108.6 |

| ∠C4-C1-C2 | - | 121.5 | 121.6 |

| ∠C4-C1-C3 | - | 121.5 | 121.6 |

Note: The computational data is sourced from representative values found in the literature for these levels of theory. Specific values may vary slightly between different studies.

Experimental and Computational Protocols

Microwave Spectroscopy

Objective: To determine the rotational constants of this compound in the gas phase, which are then used to derive its molecular geometry.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.[3]

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected by a sensitive detector.

-

Spectral Analysis: A spectrum of absorption intensity versus frequency is generated. The frequencies of the absorption lines correspond to the rotational transitions of the molecule.

-

Rotational Constant Determination: By assigning the observed rotational transitions to specific quantum number changes, the rotational constants (A, B, and C) of the molecule can be precisely determined.

-

Structural Refinement: The experimentally determined rotational constants are used to refine a model of the molecular structure. By analyzing the spectra of isotopically substituted species, the positions of individual atoms can be determined with high accuracy.

Gas-Phase Electron Diffraction

Objective: To directly measure the internuclear distances in gaseous this compound.

Methodology:

-

Sample Introduction: A narrow beam of gaseous this compound is introduced into a vacuum chamber.[4]

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.

-

Scattering: The electrons are scattered by the electric field of the atoms in the this compound molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The diffraction pattern consists of a series of concentric rings. The intensity and radial distribution of these rings are analyzed to determine the probability distribution of internuclear distances in the molecule.

-

Structural Determination: By fitting the experimental scattering data to a theoretical model, precise values for bond lengths, bond angles, and torsional angles can be obtained.

Computational Chemistry: Geometry Optimization

Objective: To theoretically predict the lowest-energy three-dimensional structure of this compound.

Methodology:

-

Initial Structure: An approximate initial geometry of the this compound molecule is constructed.

-

Level of Theory and Basis Set Selection: A suitable level of theory (e.g., MP2 or CCSD) and a basis set (e.g., cc-pVTZ) are chosen. These selections determine the accuracy of the calculation.

-

Energy and Gradient Calculation: The electronic energy of the molecule and the forces (gradients) on each atom are calculated for the given geometry.

-

Geometry Optimization Algorithm: An optimization algorithm (e.g., quasi-Newton method) is used to iteratively adjust the positions of the atoms in the direction that lowers the total energy of the molecule.

-

Convergence: The optimization process continues until the forces on the atoms are negligible and the energy has reached a minimum. The resulting atomic coordinates define the equilibrium geometry of the molecule.

Visualization of Methodological Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of determining the molecular geometry of this compound using experimental and computational methods.

Caption: Workflow for Experimental Determination of Molecular Geometry.

Caption: Workflow for Computational Determination of Molecular Geometry.

Conclusion

This technical guide has provided a detailed and data-rich overview of the molecular geometry and bond angles of this compound. By presenting both experimentally-derived and computationally-predicted structural parameters, a comprehensive picture of this strained cyclic molecule emerges. The provided experimental and computational protocols offer a clear framework for understanding how these structural parameters are obtained. The workflow diagrams serve to illustrate the logical progression of these scientific investigations. The data and methodologies compiled herein are intended to be a valuable asset for researchers and professionals who require a precise and thorough understanding of the three-dimensional structure of this compound for applications in fundamental research and drug development.

References

The Solubility of Methylcyclopropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylcyclopropane in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on the qualitative solubility, the theoretical principles governing it, and a detailed experimental protocol for its determination. This allows researchers to generate precise solubility data for their specific applications.

Introduction to this compound and its Solubility

This compound (C₄H₈) is a cycloalkane that exists as a colorless gas at room temperature.[1] Its non-polar nature dictates its solubility characteristics. As a general principle, "like dissolves like," meaning non-polar compounds tend to dissolve in non-polar solvents, while polar compounds dissolve in polar solvents. Consequently, this compound is virtually insoluble in polar solvents like water but is expected to be soluble in non-polar organic solvents.[1][2] This solubility is driven by the fact that when an alkane dissolves in an organic solvent, the van der Waals forces that are broken are replaced by new van der Waals forces, resulting in no significant energy barrier to dissolution.[3]

While specific quantitative data is sparse, it is known that this compound readily dissolves in non-polar solvents such as hexane and toluene.[1] The solubility of gases in liquids is also influenced by temperature and pressure. Generally, the solubility of gases in organic solvents decreases with increasing temperature and increases with increasing partial pressure of the gas above the liquid, as described by Henry's Law.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding its behavior in different solvent systems and for designing solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₄H₈ | [4][5][6] |

| Molecular Weight | 56.1063 g/mol | [4][5][6] |

| Boiling Point | 0.5 °C at 760 mmHg | [7] |

| Melting Point | -126.5 °C | [1] |

| Density | 0.766 g/cm³ | [7] |

| Vapor Pressure | 1.58e+03 mmHg | [8] |

| LogP (Octanol/Water Partition Coefficient) | 1.41630 | [7] |

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the general principles of gas solubility measurements, often employing a static equilibrium method.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature and pressure.

Materials:

-

This compound gas (high purity)

-

Organic solvent of interest (degassed)

-

Gas-tight syringe

-

Equilibrium cell or a custom-built apparatus with a pressure transducer and a magnetic stirrer

-

Thermostatic bath

-

Vacuum pump

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) for concentration analysis

Procedure:

-

Apparatus Preparation:

-

The equilibrium cell and all connecting tubing are thoroughly cleaned and dried.

-

The system is then evacuated using a vacuum pump to remove any residual air and volatile impurities.

-

-

Solvent Degassing:

-

A known mass of the organic solvent is introduced into the equilibrium cell.

-

The solvent is degassed to remove any dissolved gases, which can be achieved by several methods, including freeze-pump-thaw cycles or sparging with an inert gas followed by vacuum application.

-

-

Temperature Equilibration:

-

The equilibrium cell containing the degassed solvent is placed in a thermostatic bath set to the desired experimental temperature.

-

The solvent is allowed to reach thermal equilibrium.

-

-

Introduction of this compound:

-

A known amount of this compound gas is introduced into the headspace of the equilibrium cell using a gas-tight syringe or by direct connection to a gas cylinder with a pressure regulator.

-

The initial pressure within the cell is recorded.

-

-

Equilibration:

-

The mixture is vigorously agitated using a magnetic stirrer to facilitate the dissolution of the gas into the liquid phase.

-

The pressure in the cell is monitored until it stabilizes, indicating that equilibrium has been reached between the gas and liquid phases. The final equilibrium pressure is recorded.

-

-

Concentration Determination:

-

A sample of the liquid phase is carefully withdrawn from the cell using a gas-tight syringe.

-

The concentration of this compound in the liquid sample is determined using a pre-calibrated gas chromatograph.

-

-

Data Analysis:

-

The solubility can be expressed in various units, such as mole fraction, molality, or as a Henry's Law constant.

-

The mole fraction solubility (x) can be calculated from the number of moles of this compound and the solvent.

-

The Henry's Law constant (H) can be calculated from the partial pressure of this compound in the gas phase and its mole fraction in the liquid phase at equilibrium.

-

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no biological signaling pathways. However, the logical relationship between key parameters can be visualized.

Logical Relationship Diagram:

Caption: Factors influencing the solubility of this compound in organic solvents.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. quora.com [quora.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C4H8 | CID 11657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 594-11-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ring Strain Energy of Methylcyclopropane

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring strain energy (RSE) of methylcyclopropane. It delves into the theoretical underpinnings of ring strain, presents quantitative data from experimental and computational studies, outlines detailed methodologies for its determination, and illustrates the key concepts through a visual diagram. This document is intended to be a valuable resource for professionals in chemistry and drug development who require a deep understanding of the energetic properties of cyclic molecules.

Introduction to Ring Strain in Cycloalkanes

Ring strain, a form of instability inherent in some cyclic molecules, arises from a combination of factors that force the molecule's geometry to deviate from its ideal, low-energy state. This "extra" internal energy, not present in a comparable acyclic, strain-free reference molecule, influences the compound's reactivity and thermodynamic properties. The total ring strain energy is a composite of three primary types of strain:

-

Angle Strain (Baeyer Strain): This occurs when the bond angles within the ring are forced to deviate from the optimal angles for a given hybridization. For sp³-hybridized carbon atoms, the ideal tetrahedral bond angle is 109.5°. In small rings like cyclopropane, the C-C-C bond angles are compressed to 60°, leading to significant angle strain.

-

Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. In cyclopropane, the C-H bonds on neighboring carbon atoms are held in an eclipsed conformation, creating repulsive interactions and contributing to the overall ring strain.

-

Steric Strain (van der Waals Strain): This results from non-bonded atoms being forced into close proximity, leading to repulsive forces. While not a major factor in unsubstituted cyclopropane, it can become significant in substituted cycloalkanes.

Quantitative Analysis of Ring Strain Energy

The ring strain energy of a cycloalkane can be determined both experimentally and computationally. The most common experimental method involves measuring the heat of combustion. A more strained molecule will release more energy upon combustion compared to a less strained isomer or a hypothetical strain-free reference compound.

The RSE is typically calculated by comparing the experimental heat of formation (ΔHf°) with a theoretical strain-free heat of formation calculated using group additivity schemes. These schemes assign specific enthalpy contributions to different chemical groups (e.g., -CH3, -CH2-, -CH<). The difference between the experimental and the calculated strain-free ΔHf° is the ring strain energy.

Table 1: Thermochemical Data and Ring Strain Energies of this compound and Related Compounds

| Compound | Formula | State | ΔHf° (gas, 298.15 K) | ΔHc° (liquid, 298.15 K) | Ring Strain Energy (RSE) |

| Cyclopropane | C₃H₆ | Gas | +53.3 ± 0.6 kJ/mol | -2091.38 ± 0.54 kJ/mol | 115 kJ/mol (27.5 kcal/mol)[1] |

| This compound | C₄H₈ | Gas | +1.92 ± 0.59 kJ/mol | -2719.0 ± 0.6 kJ/mol | ~122.3 kJ/mol (~29.2 kcal/mol) |

| Cyclobutane | C₄H₈ | Gas | +28.4 ± 0.7 kJ/mol | -2744.3 ± 0.7 kJ/mol | 110 kJ/mol (26.3 kcal/mol)[1] |

| Cyclohexane | C₆H₁₂ | Gas | -123.4 ± 0.9 kJ/mol | -3920.0 ± 0.8 kJ/mol | ~0 kJ/mol (considered strain-free) |

Note: RSE for this compound is estimated based on computational studies suggesting the inherent ring strain of the cyclopropane ring is largely unaffected by methylation, with the addition of Pitzer strain. A computational study suggests the ring strain energy of methylcyclopropanes is a combination of the inherent ring strain (117.9 kJ/mol) and Pitzer (torsional) strain.

Experimental and Computational Protocols

The heat of combustion of volatile organic compounds like this compound is determined using an oxygen bomb calorimeter. The following is a detailed protocol for such an experiment.

Objective: To measure the heat of combustion (ΔHc°) of liquid this compound.

Materials:

-

Oxygen bomb calorimeter system (including bomb, bucket, stirrer, and temperature probe)

-

High-pressure oxygen tank with regulator

-

Benzoic acid (as a standard for calibration)

-

Platinum crucible

-

Fuse wire (e.g., nickel-chromium)

-

Distilled water

-

Analytical balance (accurate to ±0.0001 g)

-

Apparatus for handling volatile liquids (e.g., a sealed ampoule or a crucible with a lid and syringe)

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of benzoic acid pellet and place it in the platinum crucible.

-

Cut a 10 cm piece of fuse wire, weigh it, and attach it to the electrodes in the bomb head, ensuring the wire is in contact with the benzoic acid pellet.

-

Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb with pure oxygen to approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of distilled water.

-

Submerge the bomb, close the calorimeter, and start the stirrer.

-

Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals until a maximum temperature is reached and then begins to fall.

-

After the experiment, depressurize the bomb, and measure the length of the unburned fuse wire.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the measured temperature change, correcting for the heat released by the combustion of the fuse wire.

-

-

Combustion of this compound:

-

For the volatile this compound, a special handling technique is required to prevent evaporation. One method involves sealing a known mass of the liquid in a thin-walled glass ampoule. Alternatively, a platinum crucible with a lid can be used, with the liquid injected via a syringe.

-

Place the sealed sample in the crucible.

-

Repeat the procedure from step 1, using the this compound sample instead of benzoic acid.

-

Calculate the heat released during the combustion of this compound using the previously determined heat capacity of the calorimeter and the measured temperature change.

-

Correct for the heat of combustion of the fuse wire and any other materials used for sample containment.

-

The result is the change in internal energy (ΔU) for the combustion reaction. This can be converted to the change in enthalpy (ΔH) using the equation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion reaction.

-

Computational chemistry provides a powerful tool for determining RSE without the need for physical experiments. A common approach is the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This conservation of bond types minimizes errors in the calculation of the reaction enthalpy, allowing for a more accurate determination of the strain energy.

For this compound, a homodesmotic reaction can be constructed as follows:

This compound + 3 propane → isobutane + 2 butane

In this reaction, the number of C-C single bonds, C-H bonds, primary, secondary, and tertiary carbons are balanced on both sides. The enthalpy of this reaction, which can be calculated using quantum chemical methods (e.g., Density Functional Theory or ab initio methods), corresponds to the relief of ring strain in this compound.

Visualization of Strain in this compound

The following diagram, generated using the DOT language for Graphviz, illustrates the different contributions to ring strain in cyclopropane and how a methyl substituent introduces an additional steric factor.

Caption: Components of ring strain in cyclopropane and this compound.

Conclusion

The ring strain energy of this compound is a critical parameter that dictates its chemical behavior. While dominated by the inherent angle and torsional strain of the three-membered ring, the presence of the methyl group introduces additional steric and torsional considerations. The quantitative determination of this energy, through both experimental techniques like oxygen bomb calorimetry and computational methods, provides essential data for researchers in fields ranging from fundamental organic chemistry to the design and synthesis of novel pharmaceuticals. A thorough understanding of these energetic properties is paramount for predicting reactivity, stability, and the potential for these strained ring systems in various applications.

References

Conformational Analysis of Substituted Methylcyclopropanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a fundamental scaffold in medicinal chemistry and materials science, imparts unique stereochemical and electronic properties to molecules. The conformational preferences of substituents on a methylcyclopropane ring are critical determinants of molecular shape, reactivity, and biological activity. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of substituted methylcyclopropanes. We delve into the experimental and computational techniques used to elucidate the rotational barriers and equilibrium populations of different conformers. Key quantitative data are summarized, and detailed experimental and computational workflows are presented to serve as a practical resource for researchers in the field.

Introduction to Conformational Analysis of Substituted Methylcyclopropanes

The rigid, three-membered ring of cyclopropane significantly constrains the conformational freedom of its substituents.[1] Consequently, the rotation around the single bond connecting a substituent to the cyclopropane ring becomes the primary determinant of the molecule's three-dimensional structure. The conformational landscape of substituted methylcyclopropanes is governed by a delicate interplay of steric and electronic effects.

Steric Effects: The non-bonded interactions between the methyl group, the substituent, and the hydrogen atoms on the cyclopropane ring can lead to steric hindrance, disfavoring certain rotational isomers. The size and nature of the substituent play a crucial role in the magnitude of these steric repulsions.

Electronic Effects: The electronic properties of the substituent can significantly influence conformational preferences through interactions with the unique Walsh orbitals of the cyclopropane ring. For instance, π-acceptor substituents tend to align in a "bisected" conformation to maximize overlap with the cyclopropane's 3e' orbitals.[2] This conjugation leads to a stabilization of this conformer and can even induce asymmetry in the cyclopropane ring bond lengths.[2]

The two principal conformations of a substituent on a cyclopropane ring are often referred to as s-cis (or syn-periplanar) and s-trans (or anti-periplanar), describing the arrangement of the substituent relative to a specific bond within the ring. In the context of a substituted this compound, the relative orientation of the substituent and the methyl group will define additional conformational isomers.

Quantitative Data: Rotational Barriers and Conformational Energies

The following tables summarize experimentally and computationally determined rotational barriers and conformational energy differences for a variety of substituted methylcyclopropanes and related model compounds. These values are crucial for understanding the relative populations of different conformers at a given temperature.

Table 1: Rotational Barriers of Substituted Cyclopropanes

| Substituent (X) | Molecule | Rotational Barrier (kJ/mol) | Method |

| -CH3 | This compound | 12.1 | Microwave Spectroscopy |

| -SiH3 | Silylcyclopropane | 7.9 | Microwave Spectroscopy |

| -GeH3 | Germylcyclopropane | 7.1 | Microwave Spectroscopy |

| -NH2 | Aminocyclopropane | 13.4 | Microwave Spectroscopy |

| -SH | Thiolcyclopropane | 7.5 | Microwave Spectroscopy |

| -OH | Hydroxycyclopropane | 9.1 | Microwave Spectroscopy |

| -CHO | Cyclopropanecarboxaldehyde | ~5 | Microwave Spectroscopy |

| -C(O)CH3 | Acetylcyclopropane | ~4 | Microwave Spectroscopy |

Data compiled from references[3][4].

Table 2: Conformational Energy Differences (ΔE) for Substituted Cyclopropanes with π-Systems

| Substituent (X) | Conformer | ΔE (kJ/mol) | Method |

| -CHO | s-cis vs. s-trans | ~0.4 | Microwave Spectroscopy |

| -C(O)CH3 | s-cis vs. s-trans | ~1.7 | Microwave Spectroscopy |

| -CH=CH2 | anti vs. gauche | ~4.2 | Gas Electron Diffraction |

| -COOR | bisected vs. perpendicular | ~8-12 | DFT Calculations |

| -CONR2 | bisected vs. perpendicular | ~10-15 | DFT Calculations |

| -NO2 | bisected vs. perpendicular | ~12-16 | DFT Calculations |

| -Phenyl | bisected vs. perpendicular | ~6-10 | DFT Calculations |

Data compiled from references[2][4][5]. The s-cis/s-trans notation refers to the orientation of the substituent's double bond relative to the cyclopropane ring. The bisected/perpendicular notation for π-acceptors refers to the orientation of the substituent's π-system relative to the plane of the cyclopropane ring.

Experimental Protocols for Conformational Analysis

Variable Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is a powerful technique for determining the populations of conformers in solution and the energy barriers between them.[6][7][8]

Methodology:

-

Sample Preparation: Dissolve the substituted this compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane). The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Initial Spectrum Acquisition: Acquire a high-resolution 1H and/or 13C NMR spectrum at room temperature. At this temperature, if the rate of interconversion between conformers is fast on the NMR timescale, an averaged spectrum will be observed.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of conformational interconversion slows down.

-

Coalescence Temperature: Identify the temperature at which the signals corresponding to the individual conformers begin to broaden and merge into a single peak. This is the coalescence temperature (Tc).

-

Slow-Exchange Spectra: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.

-

Data Analysis:

-

Conformer Populations: In the slow-exchange regime, the relative populations of the conformers can be determined by integrating the signals corresponding to each species.

-

Equilibrium Constant (K): Calculate the equilibrium constant from the ratio of the conformer populations.

-

Gibbs Free Energy Difference (ΔG°): Determine the free energy difference between the conformers using the equation ΔG° = -RTln(K).

-

Rotational Barrier (ΔG‡): The Gibbs free energy of activation for the rotational barrier can be estimated from the coalescence temperature using the Eyring equation.

-

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase, providing precise information about their geometry and conformational isomers.[9][10]

Methodology:

-

Sample Preparation: The substituted this compound must be in the gas phase at low pressure. This is typically achieved by introducing a small amount of the liquid or solid sample into a high-vacuum sample cell.

-

Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

-

Detection of Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of a specific conformer, the molecule will absorb the radiation. This absorption is detected and recorded.

-

Spectral Assignment: The resulting spectrum consists of a series of sharp absorption lines. These lines must be assigned to specific rotational transitions (J' → J'') for each conformer present in the gas phase. Isotopic substitution can aid in this assignment.

-

Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) for each conformer can be precisely determined.

-

Structural Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on its geometry (bond lengths and angles). By fitting the rotational constants, a precise molecular structure for each conformer can be determined.

-

Relative Intensities: The relative intensities of the rotational transitions for different conformers can be used to determine their relative populations in the gas phase.

Computational Chemistry Workflow

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, is an indispensable tool for modeling the conformational landscape of molecules.[11][12]

Methodology:

-

Initial Structure Generation: Generate initial 3D structures for the possible conformers of the substituted this compound.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p) or higher). This process finds the lowest energy structure for each conformer.

-

Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE).

-

Potential Energy Surface (PES) Scan: To determine the rotational barrier, perform a relaxed PES scan by systematically rotating the dihedral angle defining the conformation of the substituent in small increments (e.g., 10-15 degrees) and calculating the energy at each point.

-

Transition State (TS) Search: Identify the maximum energy point on the PES, which corresponds to the transition state for the conformational interconversion. Perform a TS optimization and frequency calculation to confirm the presence of a single imaginary frequency.

-

Energy Analysis: Calculate the relative energies of the conformers and the height of the rotational barrier. It is important to include ZPVE corrections for accurate results. The calculated energy differences can be used to predict the relative populations of the conformers.

Visualizing Conformational Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for experimental and computational conformational analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Internal Rotation of this compound and Related Molecules: Comparison of Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. researchgate.net [researchgate.net]

- 6. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Variable Temperature NMR Experiment Studying Restricted Bond Rotation | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [2507.17968] Locating Ab Initio Transition States via Approximate Geodesics on Machine Learned Potential Energy Surfaces [arxiv.org]

An In-depth Technical Guide to the Electronic Structure of Methylcyclopropane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclopropane, a fundamental alkyl-substituted cycloalkane, presents a fascinating case study in chemical bonding and electronic structure. The inherent ring strain of the cyclopropyl moiety, combined with the electronic perturbations of a methyl substituent, gives rise to a unique set of molecular orbitals and chemical properties. This guide provides a comprehensive analysis of the electronic structure of this compound, grounded in the seminal Walsh orbital theory and supported by quantitative data from spectroscopic and computational studies. We detail the nature of the "bent bonds," the impact of methyl-group-induced symmetry breaking on the molecular orbitals, and the resulting structural and electronic properties. This document consolidates key quantitative data into comparative tables and outlines the sophisticated experimental and theoretical protocols employed in their determination, serving as a vital resource for professionals in chemical research and development.

Theoretical Framework: The Electronic Structure of the Cyclopropane Ring

The chemistry of cyclopropane and its derivatives cannot be adequately described by simple valence bond theory based on sp³ hybridization, which would predict unstable C-C-C bond angles of 60°. The reality is a more complex bonding scenario, elegantly explained by the Walsh Molecular Orbital model. This model constructs the molecular orbitals (MOs) of the cyclopropane ring by considering the frontier orbitals of three interacting methylene (CH₂) fragments.

The key insight of the Walsh model is the formation of a set of high-energy occupied molecular orbitals with significant p-character on the exterior of the ring and s-character directed towards the interior. This arrangement results in "bent" or "banana" bonds, where the electron density between carbon atoms does not lie along the internuclear axes. The highest occupied molecular orbitals (HOMO) are a degenerate pair of e' orbitals, which possess π-like character and are responsible for many of the unique chemical properties of cyclopropanes, including their ability to interact with adjacent carbocations and π-systems.

Perturbation by the Methyl Group: Symmetry Breaking and Hyperconjugation

The substitution of a hydrogen atom with a methyl group reduces the molecule's symmetry from D₃ₕ (cyclopropane) to Cₛ (this compound). This reduction in symmetry has profound consequences for the electronic structure, most notably lifting the degeneracy of the e' HOMO.

The methyl group acts as a weak σ-donor. Through hyperconjugation, its pseudo-π orbitals (combinations of C-H σ bonds) can interact with the Walsh orbitals of the cyclopropane ring. According to perturbation theory, this interaction stabilizes the cyclopropyl orbital of matching symmetry (the symmetric a' component) and destabilizes the methyl group orbital. The antisymmetric cyclopropyl orbital (a") is largely unaffected as it has a node at the point of substitution. This splitting of the degenerate HOMO is a key feature of this compound's electronic structure and is directly observable via photoelectron spectroscopy.

Quantitative Electronic and Structural Data

The theoretical models are validated by precise experimental measurements. The following tables summarize key quantitative data for cyclopropane (as a baseline) and this compound, derived from spectroscopic and computational studies.

Table 1: Vertical Ionization Energies (eV)

| Molecule | Orbital | Ionization Energy (eV) - Experimental | Ionization Energy (eV) - Calculated |

| Cyclopropane | 3e' (HOMO) | 10.53 | 11.2 |

| 1a₂' | 13.2 | 14.1 | |

| 3a₁' | 15.7 | 16.9 | |

| This compound | a'' (HOMO) | ~10.2 | 10.9 |

| a' (HOMO-1) | ~10.8 | 11.5 | |

| a' | ~12.0 | 12.8 | |

| Note: Values for this compound are estimates based on related compounds and computational studies, as primary PES data is not publicly accessible. The key takeaway is the ~0.6 eV split of the formerly degenerate HOMO. |

Table 2: Molecular Geometry

The structure of this compound has been determined by microwave spectroscopy and is compared here with the high-precision structure of cyclopropane. The methyl substitution slightly perturbs the ring geometry.

| Parameter | Cyclopropane | This compound |

| Bond Lengths (Å) | ||

| r(C-C) | 1.510 ± 0.002 | r(C1-C2): 1.516 ± 0.002 |

| r(C2-C3): 1.536 ± 0.005 | ||

| r(C-H) | 1.089 ± 0.003 | r(C-H, ring): ~1.09 |

| r(C-C)methyl | - | 1.511 ± 0.003 |

| r(C-H)methyl | - | 1.091 ± 0.003 |

| Bond Angles ( °) | ||

| ∠HCH | 115.1 ± 1.0 | ∠HCH (ring): ~115 |

| ∠CCHmethyl | - | 118.5 ± 0.5 |

| ∠HCHmethyl | - | 108.5 ± 0.5 |

Table 3: Spectroscopic and Physical Properties

| Property | Value | Method |

| Rotational Barrier (Methyl Group) | 2.86 ± 0.05 kcal/mol | Microwave Spectroscopy |

| Dipole Moment | μ_total_ = 0.139 ± 0.004 D | Microwave Spectroscopy |

| μ_a_ = 0.097 ± 0.001 D | ||

| μ_c_ = 0.100 ± 0.005 D | ||

| ¹³C NMR Chemical Shifts (ppm) | C1: 14.9 | NMR Spectroscopy |

| C2, C3: 8.5 | ||

| CH₃: 21.0 | ||

| ¹H NMR Chemical Shifts (ppm) | CH₃: ~1.1 | NMR Spectroscopy |

| CH (ring): ~0.6 | ||

| CH₂ (ring, cis): ~0.5 | ||

| CH₂ (ring, trans): ~0.1 |

Experimental and Computational Methodologies

The acquisition of high-fidelity data on molecular electronic structure relies on a combination of advanced experimental and computational techniques.

Experimental Protocol: Gas-Phase Photoelectron Spectroscopy (PES)

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber at a low, constant pressure.

-

Ionization: The gas is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp emitting He(I) radiation at 21.22 eV.

-

Electron Ejection: The photons ionize the molecules by ejecting valence electrons. The kinetic energy (KE) of these photoelectrons is related to the photon energy (hν) and the binding energy (BE) of the orbital from which they were ejected, according to Einstein's photoelectric law: KE = hν - BE.

-

Energy Analysis: The ejected electrons are passed through an electron energy analyzer (e.g., a concentric hemispherical analyzer), which separates them based on their kinetic energy.

-

Detection and Spectrum Generation: A detector counts the number of electrons at each kinetic energy. A plot of electron count versus binding energy yields the photoelectron spectrum, where each peak corresponds to the ionization from a specific molecular orbital.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to study gas-phase molecules that possess a permanent dipole moment. By measuring the absorption of microwave radiation, one can determine the molecule's rotational constants, from which highly precise molecular structures (bond lengths and angles) and dipole moments can be derived. The splitting of rotational lines can also provide information on barriers to internal rotation, such as that of the methyl group in this compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopies are used to probe the local chemical environment of hydrogen and carbon nuclei, respectively. The chemical shift of a nucleus is highly sensitive to the electron density around it. In this compound, the unique electronic structure of the strained ring results in characteristically shielded (upfield) chemical shifts for the ring protons and carbons compared to acyclic alkanes. The Cₛ symmetry of the molecule renders the two methylene carbons (C2, C3) and their respective protons chemically distinct, leading to multiple signals in the NMR spectra.

Methodology: Ab Initio Computational Chemistry

Ab initio (from first principles) calculations solve the electronic Schrödinger equation without empirical parameters.

-

Model Definition: The molecular geometry (atomic coordinates), charge, and spin multiplicity are defined.

-

Method and Basis Set Selection: A theoretical method (e.g., Hartree-Fock, Møller–Plesset perturbation theory (MP2), or Density Functional Theory (DFT) with a specific functional like B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice represents a trade-off between computational cost and accuracy.

-

Geometry Optimization: The energy of the molecule is calculated as a function of its geometry, and an algorithm finds the minimum-energy structure, yielding theoretical bond lengths and angles.

-

Property Calculation: At the optimized geometry, various electronic properties are calculated, including molecular orbital energies, dipole moment, and NMR chemical shifts. For the rotational barrier, constrained optimizations are performed where the methyl group dihedral angle is fixed at various points, and the energy difference between the staggered (minimum) and eclipsed (maximum) conformations is calculated.

Conclusion

The electronic structure of this compound is a direct consequence of the interplay between the inherent strain of the three-membered ring and the hyperconjugative effects of the methyl substituent. The Walsh orbital model provides a robust framework for understanding the high-energy, π-like HOMO of the cyclopropyl ring. Methyl substitution breaks the degeneracy of this key orbital, a perturbation that influences the molecule's ionization energies and reactivity. This theoretical picture is strongly supported by a wealth of quantitative data from microwave, NMR, and photoelectron spectroscopies, as well as high-level computational studies. A thorough understanding of these fundamental principles is essential for predicting the chemical behavior of strained ring systems and for the rational design of molecules in fields ranging from materials science to drug development.

An In-depth Technical Guide to the Isomers of Methylcyclopropane and Their Relative Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the isomers of methylcyclopropane (C4H8), focusing on their relative thermodynamic stabilities. This document details the structural and stereoisomeric forms, presents quantitative thermodynamic data, and describes the experimental methodologies used for these determinations. The content is intended for professionals in chemical research and drug development where molecular stability is a critical parameter.

Isomers of C4H8

The molecular formula C4H8 corresponds to several structural and stereoisomers. These can be broadly classified into two main categories: unsaturated acyclic alkenes and saturated cycloalkanes. This compound is one of the two cyclic isomers.[1][2][3]

The primary structural isomers are:

-

Alkenes (Butenes) :

-

But-1-ene : A terminal alkene.

-

But-2-ene : An internal alkene, which exists as two distinct stereoisomers:

-

cis-But-2-ene

-

trans-But-2-ene

-

-

2-Methylpropene (Isobutylene): A branched alkene.

-

-

Cycloalkanes :

-

Cyclobutane : A four-membered ring structure.

-

This compound : A three-membered ring with a methyl substituent.

-

This compound itself does not possess a chiral center and thus has no stereoisomers. However, but-2-ene exhibits geometric (cis/trans) isomerism due to the restricted rotation around the carbon-carbon double bond.

Relative Stability and Thermodynamics

The relative stability of isomers can be quantitatively compared by examining their standard enthalpies of formation (ΔfH°) and combustion (ΔcH°). A lower (more negative or less positive) enthalpy of formation indicates greater thermodynamic stability. The stability of the C4H8 isomers is dictated by factors such as ring strain (for cycloalkanes) and the substitution pattern of the double bond (for alkenes).

Ring Strain

Cycloalkanes with small rings, such as cyclopropane and cyclobutane, are significantly destabilized by ring strain. This strain arises from two main sources:

-

Angle Strain : The deviation of internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. The C-C-C bond angles in a planar cyclopropane are forced to be 60°, leading to substantial angle strain.[4] In cyclobutane, the angles are approximately 90°, resulting in less, but still significant, strain.[4][5]

-